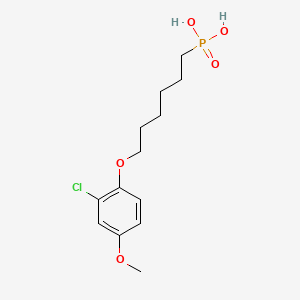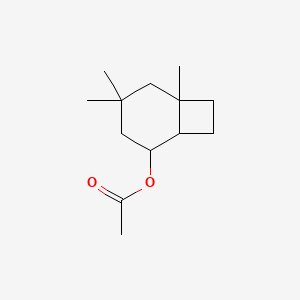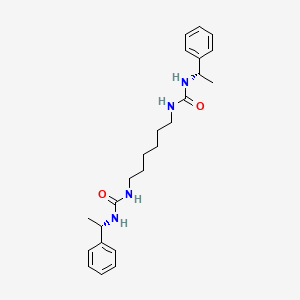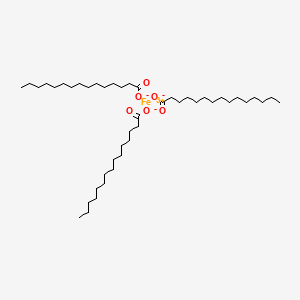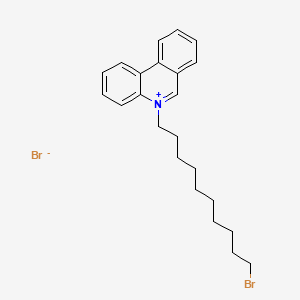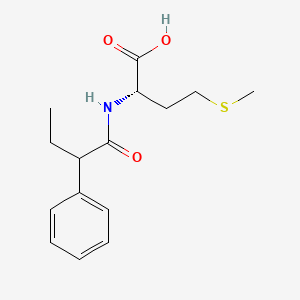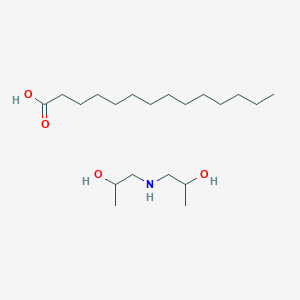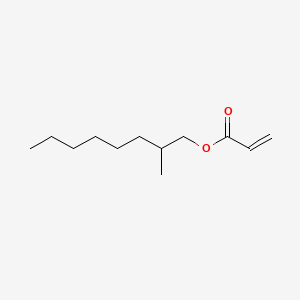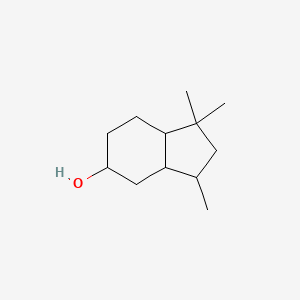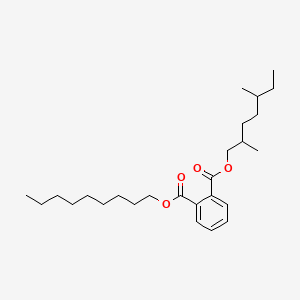
2,5-Dimethylheptyl nonyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylheptyl nonyl phthalate is a phthalate ester, which is a type of plasticizer used to increase the flexibility, transparency, durability, and longevity of plastic products. Phthalates are commonly used in a wide range of products, including polyvinyl chloride (PVC) plastics, cosmetics, and personal care products. The compound this compound is known for its unique chemical structure, which includes a benzene ring with two ester groups attached to it, along with a 2,5-dimethylheptyl group and a nonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylheptyl nonyl phthalate typically involves the esterification of phthalic anhydride with 2,5-dimethylheptyl alcohol and nonyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions. The process can be summarized as follows:
Esterification Reaction: Phthalic anhydride reacts with 2,5-dimethylheptyl alcohol and nonyl alcohol in the presence of sulfuric acid as a catalyst.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 150-200°C, to ensure complete esterification.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored to maintain optimal temperature and pressure, and the product is subjected to rigorous quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions
2,5-Dimethylheptyl nonyl phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under specific conditions to produce phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) as catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid, 2,5-dimethylheptyl alcohol, and nonyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
科学的研究の応用
2,5-Dimethylheptyl nonyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the study of polymer chemistry and material science to enhance the properties of polymers.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its toxicity and effects on the reproductive system.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.
作用機序
The mechanism of action of 2,5-Dimethylheptyl nonyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors, and altering their normal function. This can lead to disruptions in hormone-regulated processes, including reproduction and development.
類似化合物との比較
2,5-Dimethylheptyl nonyl phthalate can be compared with other phthalate esters, such as:
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in PVC products, known for its flexibility and durability.
Diisononyl phthalate (DINP): Similar to DEHP but with a different alkyl chain structure, used in a variety of plastic products.
Dibutyl phthalate (DBP): Used in personal care products and as a plasticizer in various applications.
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. Its combination of 2,5-dimethylheptyl and nonyl groups provides a balance of flexibility and stability, making it suitable for specialized applications.
特性
CAS番号 |
85391-52-2 |
|---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC名 |
2-O-(2,5-dimethylheptyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-7-8-9-10-11-14-19-29-25(27)23-15-12-13-16-24(23)26(28)30-20-22(4)18-17-21(3)6-2/h12-13,15-16,21-22H,5-11,14,17-20H2,1-4H3 |
InChIキー |
NTBVTZQYXKJYNJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


